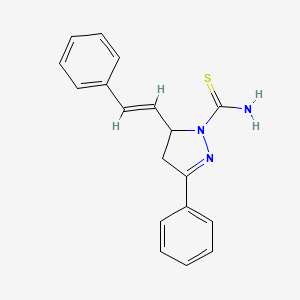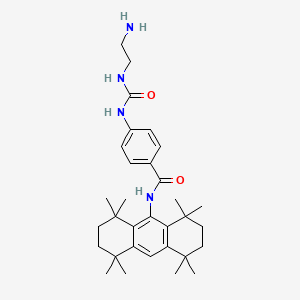
4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The structure of this compound suggests it could be involved in intricate biochemical interactions due to its multiple functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide likely involves multiple steps, including the formation of the benzamide core, the introduction of the aminoethylcarbamoylamino group, and the attachment of the octamethyl-tetrahydroanthracenyl moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
This compound could undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would depend on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various synthetic transformations.
Biology
In biology, it might interact with specific proteins or enzymes, potentially serving as a tool for studying biochemical pathways.
Medicine
In medicine, it could be investigated for its potential therapeutic effects, possibly targeting specific diseases or conditions.
Industry
In industry, it might be used in the production of advanced materials, pharmaceuticals, or other specialized products.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. It might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other benzamides, anthracene derivatives, or aminoethylcarbamoylamino-containing molecules.
Uniqueness
The uniqueness of 4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide could lie in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity.
Propiedades
Fórmula molecular |
C32H46N4O2 |
|---|---|
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide |
InChI |
InChI=1S/C32H46N4O2/c1-29(2)13-15-31(5,6)24-22(29)19-23-25(32(7,8)16-14-30(23,3)4)26(24)36-27(37)20-9-11-21(12-10-20)35-28(38)34-18-17-33/h9-12,19H,13-18,33H2,1-8H3,(H,36,37)(H2,34,35,38) |
Clave InChI |
LWZSVUPSOLLTIN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=C(C3=C(C=C21)C(CCC3(C)C)(C)C)NC(=O)C4=CC=C(C=C4)NC(=O)NCCN)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


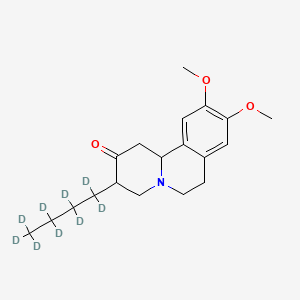
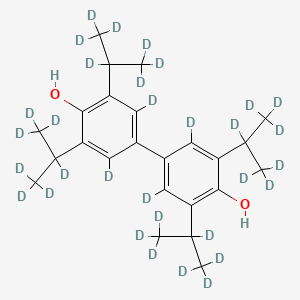

![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)


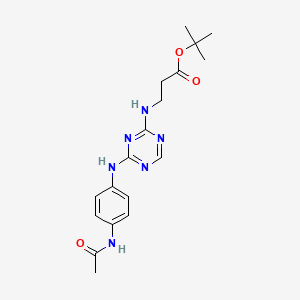
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)



